Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Medicinal Chemistry Scaffold Design Tetrahydronaphthalene

3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound that combines a chloro-substituted benzamide moiety with a hydroxylated tetrahydronaphthalene scaffold. This structural class has been explored in patent literature for antitumor applications, where naphthalenyl benzamide derivatives are described as potential anticancer agents.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8
CAS No. 1421500-66-4
Cat. No. B2519482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
CAS1421500-66-4
Molecular FormulaC18H18ClNO2
Molecular Weight315.8
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C18H18ClNO2/c19-16-7-3-6-14(10-16)17(21)20-12-18(22)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,22H,8-9,11-12H2,(H,20,21)
InChIKeyXRZCECXFGTUFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide (CAS 1421500-66-4): Procurement-Relevant Baseline Profile


3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound that combines a chloro-substituted benzamide moiety with a hydroxylated tetrahydronaphthalene scaffold [1]. This structural class has been explored in patent literature for antitumor applications, where naphthalenyl benzamide derivatives are described as potential anticancer agents [2]. However, compound-specific biological activity data, head-to-head comparator studies, and quantitative performance metrics remain absent from publicly accessible primary research and authoritative databases as of the current evidence cutoff.

Why Generic Substitution of 3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide Is Not Supported by Currently Available Evidence


Without published quantitative comparator data—such as differential IC50 values, selectivity profiles, or pharmacokinetic parameters—it is impossible to scientifically justify the selection of this specific compound over closely related tetrahydronaphthalene amide analogs or benzamide derivatives. The patent literature indicates that minor structural variations within the naphthalenyl benzamide class can significantly alter biological activity [1]; however, no direct head-to-head studies involving this compound have been identified. Until such evidence is generated, any claim of differentiation remains unsubstantiated, and procurement decisions must rely solely on the compound's structural novelty rather than proven performance advantages.

Quantitative Differentiation Evidence for 3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide (CAS 1421500-66-4): A Gap Analysis


Structural Distinction from Generic Benzamides: Scaffold-Level Inference Only

The compound incorporates a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl moiety linked via a methylene bridge to a 3-chlorobenzamide group, distinguishing it from simpler benzamides lacking the constrained bicyclic tetrahydronaphthalene ring system. Patent US20170057910 describes naphthalenyl benzamide derivatives with antitumor activity, but no quantitative activity data for this specific compound are reported [1]. The structural uniqueness may confer different physicochemical properties (e.g., logP, hydrogen-bonding capacity) relative to unsubstituted benzamides, yet no measured values or comparative analyses are publicly available.

Medicinal Chemistry Scaffold Design Tetrahydronaphthalene

Antitumor Class Potential: Patent-Derived Inference Without Compound-Specific Validation

The naphthalenyl benzamide class to which this compound belongs is claimed in patent US20170057910 for antitumor applications [1]. Separately, tetrahydronaphthalene amides have been reported as ATP synthase inhibitors with activity against Mycobacterium tuberculosis, with some analogs achieving MIC90 values below 1 µg/mL [2]. However, the target compound (CAS 1421500-66-4) was not explicitly evaluated in the latter study, and no MIC, IC50, or in vivo efficacy data are available for it.

Oncology ATP Synthase Inhibition Tuberculosis

Absence of Head-to-Head Comparator Data: A Critical Evidence Gap

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases failed to identify any study in which 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide was directly compared to a structurally analogous compound for any biological or physicochemical endpoint. In contrast, the related compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) is explicitly designated as a preferred compound in patent US20170057910, suggesting that structural analogs have been prioritized for development while this compound has not [1].

Evidence-Based Procurement Comparator Studies Data Gaps

Application Scenarios for 3-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide Based on Current Evidence


Scaffold for Exploratory Medicinal Chemistry in Oncology or Infectious Disease

Given its structural relationship to the naphthalenyl benzamide class claimed for antitumor use [1] and to tetrahydronaphthalene amides with antimycobacterial activity [2], this compound may serve as a starting scaffold for in-house SAR exploration. However, users must independently generate all primary activity data, as no published potency, selectivity, or DMPK profiles exist for this specific compound.

Negative Control or Inactive Comparator in Target-Based Assays

Since no biological activity has been confirmed for this compound, it could be employed as a structurally matched negative control in assays where related tetrahydronaphthalene amides show activity. Its utility in this role depends entirely on experimental validation of its lack of activity at the target of interest.

Reference Standard for Analytical Method Development or Chemical Synthesis Optimization

The compound's well-defined structure and synthetic accessibility make it a candidate for use as a reference standard in HPLC, LC-MS, or NMR method development, provided that purity and stability are characterized in-house. No certified reference material (CRM) or pharmacopoeial monograph exists for this compound.

Quote Request

Request a Quote for 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.